An In-depth Technical Guide to the Solubility and Stability of 4-amino-N-butylphthalimide in Common Solvents
An In-depth Technical Guide to the Solubility and Stability of 4-amino-N-butylphthalimide in Common Solvents
Introduction
4-amino-N-butylphthalimide is a fluorescent molecule belonging to the aminophthalimide class of compounds, which are of significant interest in various scientific and industrial fields, including as fluorescent probes and in material sciences.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective application. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 4-amino-N-butylphthalimide in common solvents, focusing on the rationale behind the experimental choices and the establishment of robust, self-validating protocols.
Physicochemical Properties of 4-amino-N-butylphthalimide
A foundational understanding of the intrinsic properties of 4-amino-N-butylphthalimide is crucial as they directly influence its solubility and stability. Key computed physicochemical properties are summarized in the table below.[4]
| Property | Value | Significance for Solubility & Stability |
| Molecular Formula | C12H14N2O2 | Indicates the elemental composition.[4] |
| Molecular Weight | 218.25 g/mol | Affects dissolution rate and diffusion.[4] |
| XLogP3 | 1.9 | Suggests moderate lipophilicity, indicating potential solubility in both non-polar and some polar organic solvents. |
| Hydrogen Bond Donor Count | 1 | The primary amine group can donate a hydrogen bond, influencing interactions with protic solvents.[4] |
| Hydrogen Bond Acceptor Count | 3 | The two carbonyl oxygens and the amine nitrogen can accept hydrogen bonds, promoting solubility in protic solvents.[4] |
These computed properties suggest that 4-amino-N-butylphthalimide is a moderately polar molecule, which will guide the selection of an appropriate range of solvents for solubility determination.
Solubility Assessment of 4-amino-N-butylphthalimide
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[6] This method involves agitating an excess of the compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the dissolved solute in the supernatant.
Experimental Protocol for Equilibrium Solubility Determination
A systematic approach to solubility screening involves testing the compound in a range of solvents with varying polarities.
1. Solvent Selection: A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities. A recommended starting panel would include:
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
2. Experimental Workflow:
Figure 1: Workflow for Equilibrium Solubility Determination.
3. Data Interpretation and Presentation: The results should be tabulated to provide a clear and comparative overview of the solubility of 4-amino-N-butylphthalimide in the tested solvents.
Table 1: Illustrative Solubility Data for 4-amino-N-butylphthalimide at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Heptane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 1.5 | Sparingly Soluble |
| Dichloromethane | 3.1 | 25.0 | Soluble |
| Ethyl Acetate | 4.4 | 15.0 | Soluble |
| Acetone | 5.1 | > 100 | Freely Soluble |
| Ethanol | 5.2 | 50.0 | Freely Soluble |
| Methanol | 6.6 | 75.0 | Freely Soluble |
| Acetonitrile | 5.8 | 40.0 | Freely Soluble |
| DMF | 6.4 | > 200 | Very Soluble |
| DMSO | 7.2 | > 200 | Very Soluble |
| Water | 10.2 | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | ~10 | < 0.1 | Practically Insoluble |
Note: The data in this table is hypothetical and for illustrative purposes only.
Stability of 4-amino-N-butylphthalimide
Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] This involves both forced degradation (stress testing) and long-term stability studies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the chemical degradation of the compound to identify potential degradation products and establish degradation pathways.[8] This information is vital for developing stability-indicating analytical methods.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The phthalimide ring is susceptible to hydrolysis under basic conditions.
-
Oxidation: 3% H2O2 at room temperature for 24 hours. The amino group is a potential site for oxidation.
-
Thermal Degradation: Solid compound heated to 105°C for 24 hours.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
2. Experimental Workflow for Forced Degradation:
Figure 2: Workflow for Forced Degradation Studies.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the compound.[7][8][9]
1. ICH Recommended Storage Conditions: For a stable API, the following long-term and accelerated conditions are typically used:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2. Testing Frequency: The frequency of testing should be sufficient to establish the stability profile.[7][8][9]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Table 2: Illustrative Long-Term Stability Study Plan and Data
| Test Parameter | Acceptance Criteria | 0 Months | 3 Months | 6 Months | 12 Months |
| Appearance | Yellow crystalline solid | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |
| Degradation Products (%) | Individual ≤ 0.2, Total ≤ 0.5 | < 0.1 | 0.12 | 0.15 | 0.25 |
| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Analytical Methodologies
A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be able to separate the parent compound from any degradation products and formulation excipients.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of 4-amino-N-butylphthalimide. By following these detailed protocols, researchers, scientists, and drug development professionals can generate the critical data necessary to advance their research and development activities. The emphasis on understanding the rationale behind each experimental step ensures the generation of reliable and reproducible results, which are the cornerstone of scientific integrity.
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